molecular formula C8HClF16 B1598814 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS No. 423-53-0

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

Cat. No.: B1598814
CAS No.: 423-53-0
M. Wt: 436.52 g/mol
InChI Key: GGRHPDUABIVHSS-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is a highly fluorinated organic compound with the molecular formula

C8HClF16C_8HClF_{16}C8​HClF16​

. This compound is notable for its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane can be synthesized through the chlorination of perfluorooctane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed:

    Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be a perfluorinated alcohol.

    Reduction: The reduction of the chlorine atom typically yields perfluorooctane.

    Oxidation: Oxidation reactions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is used in various fields due to its unique properties:

    Chemistry: It serves as a reagent and intermediate in the synthesis of other fluorinated compounds.

    Biology: Its inert nature makes it useful in studies involving non-reactive environments.

    Medicine: It is explored for use in drug delivery systems due to its stability and ability to form emulsions.

    Industry: It is used in the manufacture of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Comparison with Similar Compounds

    Perfluorooctane: Lacks the chlorine atom but shares similar fluorination.

    Perfluorooctanoic acid (PFOA): Contains a carboxylic acid group instead of chlorine.

    Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group.

Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with fully fluorinated compounds. This makes it a valuable intermediate in the synthesis of other specialized fluorinated chemicals.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HClF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHPDUABIVHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HClF16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075246
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-53-0
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 3
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 4
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 5
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 6
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

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